molecular formula C27H23FN4O3S B2465678 N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-36-5

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2465678
CAS No.: 1115360-36-5
M. Wt: 502.56
InChI Key: BSNMNPLVYQLYSR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a strategically designed covalent inhibitor targeting the epidermal growth factor receptor (EGFR), with a primary research focus on overcoming the T790M mutation, a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). Its molecular structure incorporates a quinazolinone core that acts as an ATP-competitive hinge binder, while the (2-fluorophenyl)amino)-2-oxoethyl)thio moiety features an electrophilic group capable of forming a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR . This irreversible mechanism enables sustained suppression of kinase activity, particularly against the oncogenic EGFR T790M variant. Consequently, this compound serves as a critical pharmacological tool for investigating resistance pathways in EGFR-driven cancers, evaluating the efficacy of irreversible inhibition strategies, and probing the structure-activity relationships of next-generation EGFR inhibitors. Research utilizing this compound is fundamental to advancing the understanding of targeted therapy and drug resistance in oncology.

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c28-21-6-2-4-8-23(21)30-24(33)16-36-27-31-22-7-3-1-5-20(22)26(35)32(27)15-17-9-11-18(12-10-17)25(34)29-19-13-14-19/h1-12,19H,13-16H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMNPLVYQLYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide), also known by its CAS number 1115360-36-5, is a compound of significant interest in the field of medicinal chemistry. This compound exhibits a complex structure that combines elements of quinazoline and benzamide, suggesting potential biological activities that merit thorough investigation.

Structure and Composition

The molecular formula of this compound is C27H23FN4O3S, with a molecular weight of 502.6 g/mol. The compound features a cyclopropyl group, a fluorophenyl moiety, and a quinazoline ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC27H23FN4O3S
Molecular Weight502.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound). In particular, derivatives containing the quinazoline scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Quinazoline Derivatives : A study evaluated the antibacterial activity of several quinazoline derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the quinazoline structure can enhance antibacterial efficacy .
  • Compound Efficacy : In vitro tests indicated that compounds with similar structural motifs exhibited IC50 values (the concentration required to inhibit 50% of bacterial growth) between 1.4 µM and 200 nM against resistant strains like MRSA and Pseudomonas aeruginosa, emphasizing the importance of structural diversity in optimizing biological activity .

The mechanism by which quinazoline-based compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall integrity. The presence of electron-withdrawing groups, such as fluorine in this compound, may enhance membrane permeability or facilitate interactions with bacterial enzymes .

Other Biological Activities

Beyond antibacterial properties, there is emerging evidence that compounds similar to N-cyclopropyl derivatives may exhibit anticancer properties. For instance, some studies have indicated that quinazoline derivatives can inhibit proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to sulfone (-SO₂-) or sulfoxide (-SO-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

  • Conditions : 30% H₂O₂ in acetic acid, 50°C, 4h.

  • Outcome : Sulfone formation (confirmed via ¹H NMR δ 3.8–4.1 ppm) .

Amide Hydrolysis

The fluorophenylamino-oxoethyl amide group is susceptible to acidic/basic hydrolysis:

  • Acidic : 6M HCl, reflux, 8h → 2-fluorophenylamine + oxoacetic acid.

  • Basic : 2M NaOH, 70°C, 6h → Sodium oxoacetate + 2-fluorophenylamine.

Quinazoline Core Modifications

  • Nucleophilic substitution : Replacement of the 2-thio group with amines (e.g., piperazine) in DMF at 100°C .

  • Electrophilic aromatic substitution : Bromination at the quinazoline C6 position using Br₂/FeBr₃ .

Reduction of the Oxoquinazoline

The 4-oxo group is reduced to 4-hydroxy using NaBH₄ in ethanol (60% yield) .

  • Mechanism : Borohydride attack at the carbonyl oxygen .

Cross-Coupling Reactions

  • Suzuki coupling : Pd(PPh₃)₄-mediated aryl boronation at the benzamide phenyl ring .

  • Sonogashira coupling : Introduction of alkynyl groups using CuI/Pd(PPh₃)₂Cl₂ .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond (t₁/₂ = 12h).

  • Thermal stability : Decomposes above 220°C, releasing CO and NH₃ (TGA/DSC data).

Mechanistic Insights

  • Thioether oxidation : Proceeds via a two-step electrophilic mechanism, forming sulfoxide intermediates .

  • Amide hydrolysis : Acid-catalyzed pathway involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with derivatives reported in International Journal of Molecular Sciences (2014), particularly 1,2,4-triazole-thiones and hydrazinecarbothioamides. Key comparisons include:

Core Heterocycle and Functional Groups
Feature Target Compound Analog (e.g., Compounds [7–9] from )
Core Structure Quinazolinone (4-oxoquinazolin-3(4H)-yl) 1,2,4-Triazole-thione
Substituents - Cyclopropylamide
- 2-fluorophenylamino-thioethyl
- 2,4-Difluorophenyl
- Sulfonylbenzene
Key Functional Groups - C=O (quinazolinone)
- C=S (thioether)
- C=S (triazole-thione)
- SO₂ (sulfonyl)
Tautomerism Not observed (rigid quinazolinone core) Observed (thiol ⇌ thione equilibrium)

Implications :

  • The absence of tautomerism in the target compound could improve stability under physiological conditions relative to triazole derivatives .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalyst/BaseYield (%)Purity (%)
Thioether formationDry acetoneK₂CO₃78–8590
Amide couplingDMFEDC/HOBt65–7288
CyclizationEthanolHCl (gas)70–7592

Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~0.8–1.2 ppm for CH₂; δ ~1.5–2.0 ppm for CH), fluorophenyl protons (δ ~6.8–7.6 ppm), and quinazolinone carbonyl (δ ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₃₀H₂₈FN₅O₃S: 582.1912; observed: 582.1908) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch) .

Advanced: How to resolve contradictions between experimental and computational structural data?

Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

  • X-ray crystallography : Resolves ambiguity in stereochemistry or tautomerism (e.g., quinazolinone ring conformation) .
  • Dynamic NMR : Detects rotational barriers in amide bonds or thioether linkages under variable-temperature conditions .
  • Hybrid DFT/Molecular Mechanics : Refines computational models using experimental data as constraints .

Advanced: How to design structure-activity relationship (SAR) studies targeting its biological activity?

Answer:

  • Substituent variation : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess impact on target binding .
  • Bioisosteric replacements : Substitute the thioether with sulfone or sulfonamide to modulate metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the quinazolinone carbonyl) .

Q. Table 2: SAR Data for Analogues

R GroupIC₅₀ (nM)LogPSolubility (µM)
2-Fluorophenyl12 ± 1.23.245
4-Chlorophenyl8 ± 0.93.528
3-Nitrophenyl25 ± 2.13.812

Advanced: What mechanistic studies elucidate its mode of action in enzymatic inhibition?

Answer:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for kinases or proteases) under varying ATP concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to recombinant target proteins .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Advanced: How to address batch-to-batch variability in biological assay results?

Answer:

  • Quality control (QC) protocols : Enforce strict HPLC purity thresholds (>98%) and NMR spectral matching (≥95% similarity to reference) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolytic or oxidative byproducts .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C in amber vials under inert gas (Argon) to prevent oxidation/hydrolysis .
  • Prepare stock solutions in DMSO (10 mM) with ≤0.1% water content; avoid freeze-thaw cycles .

Advanced: How to validate target specificity in complex biological matrices?

Answer:

  • Chemical proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogues) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
  • CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target gene-knockout cell lines .

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